BENGHE Foundational & Exploratory

Check Availability & Pricing

Basic Research Applications of Influenza Matrix
Protein (61-72): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Influenza Matrix Protein (61-72)

Cat. No.: B13923647

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus matrix protein 1 (M1) is a crucial structural component of the virion,
playing a pivotal role in virus assembly, budding, and the nuclear export of viral
ribonucleoproteins.[1][2] Beyond its structural functions, M1 is a highly conserved protein
among influenza A strains, making it a key target for the development of universal influenza
vaccines. A specific peptide fragment of M1, spanning amino acids 61-72 with the sequence
GFVFTLTVPSER, has been identified as a significant CD4+ T-cell epitope, particularly in the
context of the HLA-DRB1*04:01 allele.[3] This technical guide provides a comprehensive
overview of the basic research applications of the Influenza Matrix Protein (61-72) peptide,
focusing on its immunological properties, the experimental methods used to study it, and the
underlying molecular pathways.

Immunological Significance and Quantitative Data

The M1 (61-72) peptide is a well-characterized immunogenic epitope that elicits CD4+ T-cell
responses. These T helper cells are critical for orchestrating a robust adaptive immune
response, including the activation of B cells to produce antibodies and the enhancement of
cytotoxic T lymphocyte (CTL) activity. The immunogenicity of this peptide is fundamentally
linked to its ability to bind to Major Histocompatibility Complex (MHC) class Il molecules on the
surface of antigen-presenting cells (APCs).
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HLA-Peptide Binding Affinity

The binding affinity of a peptide to an HLA molecule is a primary determinant of its
immunogenicity. While the M1 (61-72) peptide is known to be presented by HLA-DRB1*04:01,
guantitative binding data across a range of HLA alleles is crucial for assessing its potential as a
broadly applicable vaccine component. The following table summarizes available data on the
binding affinity of the M1 (61-72) peptide and related M1 peptides to various HLA alleles,
typically measured as the half-maximal inhibitory concentration (IC50). Lower IC50 values
indicate stronger binding affinity.

. Binding Affinity
Peptide Sequence HLA Allele Reference
(IC50) nM

Data not available in a

specific numerical
GFVFTLTVPSER HLA-DRB104:01 ) - [3]
format, but identified

as a binder.
M1 Peptides (various)  HLA-B0702 Low affinity [4]
M1 Peptides (various)  HLA-A*02:01 Variable [5]

Note: Specific IC50 values for the M1 (61-72) peptide are not readily available in the public
domain. The table reflects the current limitations in publicly accessible quantitative binding data
for this specific peptide.

T-Cell Response Quantification

The magnitude and quality of the T-cell response to the M1 (61-72) peptide can be quantified
using various immunological assays. The most common methods are the Enzyme-Linked
Immunospot (ELISpot) assay, which measures the frequency of cytokine-secreting cells, and
Intracellular Cytokine Staining (ICS) followed by flow cytometry, which quantifies the
percentage of T-cells producing specific cytokines upon stimulation.
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T-Cell
Assay Response Stimulation Result Reference
Metric
Significant
IFN-y Spot- responses
Forming Cells ) detected, but
ELISpot M1 peptide pools N [6][7]
(SFCs) /1076 specific data for
PBMCs M1(61-72) is not
isolated.
M1 is an
% of IFN-y+ _ immunodominant
ICS M1 peptide pools
CDA4+ T-cells target for CD4+
T-cells.

Note: The presented data is for M1 peptide pools. While these pools contain the 61-72

sequence, the specific contribution of this single epitope to the overall response is not detailed

in the available literature.

Experimental Protocols
Peptide Synthesis and Purification

Methodology:

o Solid-Phase Peptide Synthesis (SPPS): The GFVFTLTVPSER peptide is synthesized using
standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.

o Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups

are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

 Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

 Verification: The purity and identity of the synthesized peptide are confirmed by analytical

RP-HPLC and mass spectrometry.[9]
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HLA-Peptide Binding Assay

T2 Cell Binding Assay (for MHC Class |, adaptable for Class Il concepts):

This assay assesses the ability of a peptide to stabilize MHC class | molecules on the surface
of T2 cells, which are deficient in TAP (transporter associated with antigen processing) and
thus have low surface expression of MHC class I. A similar principle can be applied to
engineered cell lines for MHC class II.

e Cell Culture: T2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal
bovine serum (FBS).

o Peptide Incubation: T2 cells are incubated with varying concentrations of the M1 (61-72)
peptide overnight at 37°C. A known high-affinity peptide is used as a positive control, and a
no-peptide condition serves as a negative control.

» Staining: Cells are stained with a fluorescently labeled antibody specific for the HLA allele of
interest (e.g., anti-HLA-DR).

o Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by
flow cytometry. An increase in MFI compared to the negative control indicates that the
peptide has bound to and stabilized the MHC molecules on the cell surface.[10][11][12]

Competitive ELISA for Peptide-MHC Binding:
» Plate Coating: A 96-well plate is coated with a specific purified HLA-DR molecule.

o Competition: A known biotinylated peptide with affinity for the HLA-DR molecule is mixed with
varying concentrations of the unlabeled M1 (61-72) competitor peptide.

 Incubation: The peptide mixture is added to the coated plate and incubated to allow binding
to the HLA-DR molecules.

o Detection: The plate is washed, and streptavidin conjugated to an enzyme (e.g., horseradish
peroxidase) is added to detect the bound biotinylated peptide.

o Substrate Addition: A chromogenic substrate is added, and the color development is
measured using a plate reader. The concentration of the M1 (61-72) peptide that inhibits
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50% of the binding of the biotinylated peptide (IC50) is calculated.[1][13][14][15]

ELISpot Assay

o Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for
the cytokine of interest (e.g., anti-IFN-y).

e Cell Plating: Peripheral blood mononuclear cells (PBMCs) from a donor are plated in the
wells.

o Stimulation: The M1 (61-72) peptide is added to the wells to stimulate the T-cells. A positive
control (e.g., phytohemagglutinin) and a negative control (medium only) are included.

 Incubation: The plate is incubated for 18-24 hours at 37°C to allow for cytokine secretion.

o Detection: The cells are removed, and a biotinylated detection antibody for the cytokine is
added, followed by streptavidin-alkaline phosphatase.

e Spot Development: A substrate is added that forms an insoluble colored spot where the
cytokine was secreted.

e Analysis: The spots are counted using an automated ELISpot reader. The results are
expressed as spot-forming cells (SFCs) per million PBMCs.[6][7][16][17]

Intracellular Cytokine Staining (ICS)

e Cell Stimulation: PBMCs are stimulated with the M1 (61-72) peptide in the presence of a
protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This allows cytokines to
accumulate inside the producing cells.

o Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell
surface markers (e.g., CD3, CD4, CD8).

o Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to
enter the cells.

e Intracellular Staining: Cells are stained with fluorescently labeled antibodies against
intracellular cytokines (e.g., IFN-y, TNF-q, IL-2).
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o Flow Cytometry: The cells are analyzed by flow cytometry to determine the percentage of
CD4+ T-cells that are producing specific cytokines in response to the peptide stimulation.[8]
[18][19][20]

Signaling Pathways and Experimental Workflows
MHC Class Il Antigen Presentation Pathway

Exogenous antigens, such as the influenza M1 protein, are taken up by APCs and processed
through the MHC class Il pathway to be presented to CD4+ T-cells.
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Caption: MHC Class Il presentation of exogenous viral antigens.

T-Cell Activation Signaling Pathway
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The recognition of the peptide-MHC class Il complex by the T-cell receptor (TCR) on a CD4+ T-
cell initiates a signaling cascade leading to T-cell activation.
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Caption: T-cell receptor signaling cascade upon antigen recognition.

Experimental Workflow for Imnmunogenicity Assessment

A typical workflow to assess the immunogenicity of the M1 (61-72) peptide involves several
integrated steps, from peptide acquisition to the analysis of the T-cell response.
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Caption: Workflow for assessing M1 (61-72) peptide immunogenicity.

Conclusion

The Influenza Matrix Protein (61-72) peptide is a valuable tool for basic research in influenza
immunology and vaccine development. Its conserved nature and demonstrated
immunogenicity make it an important epitope for studying T-cell responses to influenza A virus.
While further quantitative data on its binding to a broader range of HLA alleles and more
specific T-cell response data are needed, the experimental protocols and conceptual
frameworks outlined in this guide provide a solid foundation for researchers and drug
development professionals to investigate the potential of this and other conserved influenza
epitopes. The continued study of such epitopes is essential for the development of next-
generation, broadly protective influenza vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Basic Research Applications of Influenza Matrix Protein
(61-72): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1392364 7#basic-research-applications-of-influenza-
matrix-protein-61-72]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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